molecular formula C11H18ClF3N2O2 B2800156 rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride CAS No. 2031242-82-5

rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride

Cat. No.: B2800156
CAS No.: 2031242-82-5
M. Wt: 302.72
InChI Key: XLHHSVYGJDGMII-RJUBDTSPSA-N
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Description

2,2,2-Trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride is a synthetic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxolane ring: This can be achieved through cyclization reactions involving appropriate diols and halides under acidic or basic conditions.

    Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the oxolane ring.

    Addition of the trifluoromethyl group: This can be done using trifluoroacetic anhydride or other trifluoromethylating agents under controlled conditions.

    Formation of the hydrochloride salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl and piperidinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-N-[(2S,3R)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The piperidinyl group may facilitate binding to specific receptors or active sites, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetamide: Similar in structure but lacks the piperidinyl and oxolane groups.

    2,2,2-Trifluoro-N,N-dimethylacetamide: Contains a trifluoromethyl group but differs in the amide substituents.

    2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide: Similar trifluoromethyl group but different aromatic substituents.

Uniqueness

The uniqueness of rac-2,2,2-trifluoro-N-[(2R,3S)-2-(piperidin-4-yl)oxolan-3-yl]acetamide hydrochloride lies in its combination of trifluoromethyl, piperidinyl, and oxolane groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2,2,2-trifluoro-N-[(2S,3R)-2-piperidin-4-yloxolan-3-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F3N2O2.ClH/c12-11(13,14)10(17)16-8-3-6-18-9(8)7-1-4-15-5-2-7;/h7-9,15H,1-6H2,(H,16,17);1H/t8-,9+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHHSVYGJDGMII-RJUBDTSPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2C(CCO2)NC(=O)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]([C@@H]1NC(=O)C(F)(F)F)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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